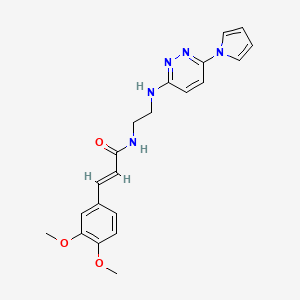

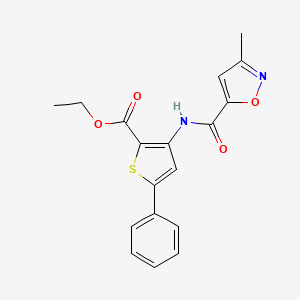

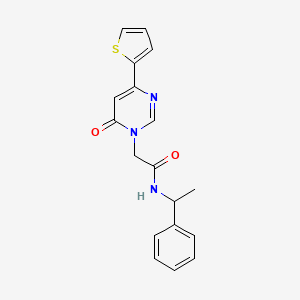

![molecular formula C12H23NO4 B2401492 Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate CAS No. 2152290-49-6](/img/structure/B2401492.png)

Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate is a chemical compound with the molecular formula C10H19NO4 .

Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl carbamate, involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL). The reaction mixture is cooled in an ice bath, and a 70% aqueous ammonia solution (0.6 mL) is slowly added. The mixture is stirred at approximately 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .

Molecular Structure Analysis

The molecular structure of Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate can be represented by the molecular formula C10H19NO4. It has an average mass of 231.289 Da and a monoisotopic mass of 231.147064 Da .

Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as tert-butyl carbamate, include a molecular weight of 117.1463 and a chemical structure that can be viewed using Java or Javascript . Another similar compound, tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate, has a boiling point of 351.6±11.0 °C (Predicted), a density of 1.05±0.1 g/cm3 (Predicted), and is slightly soluble (4.4 g/L) at 25°C .

Scientific Research Applications

Synthesis of Carbamate Derivatives

- The chemical compound tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate is a versatile intermediate in organic synthesis. Its structural analogues have been utilized in the synthesis of protected β-d-2-deoxyribosylamine, a crucial precursor for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004). Another study highlighted the importance of carbamate derivatives like tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate as intermediates in the synthesis of biologically active compounds such as omisertinib (AZD9291) (Zhao et al., 2017).

Crystal Structure Analysis and Hydrogen Bond Studies

- The crystal structure of carbamate derivatives, including tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate, has been extensively studied. These analyses reveal the nature of hydrogen bonding and molecular interactions, leading to insights into the compound's behavior in different molecular environments. Such studies provide essential data for developing new materials and understanding the compound's stability and reactivity (Das et al., 2016).

Applications in Photocatalysis and Chemical Transformations

- Research indicates that carbamate derivatives like tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate can be involved in photocatalysis processes. A study reported the photoredox-catalyzed amination of specific hydroxyarylenaminones, establishing a new pathway for assembling various chemical structures under mild conditions. This highlights the compound's potential in facilitating complex chemical transformations (Wang et al., 2022).

properties

IUPAC Name |

tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-12(8-14)5-4-6-16-9-12/h14H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTISMGYGJSAPIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCCOC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

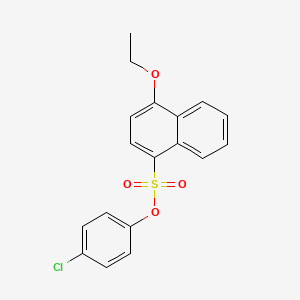

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2401413.png)

![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)

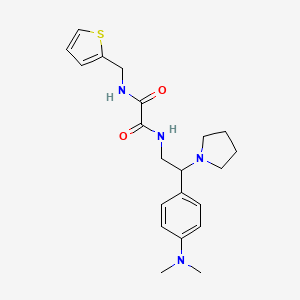

![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)

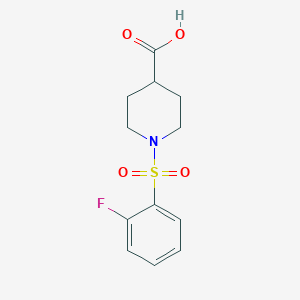

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2401428.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2401430.png)